Physicochemical Profiling and Orthogonal Functionalization of 2-Chloro-4-ethenyl-5-methylpyridine: A Technical Guide
Physicochemical Profiling and Orthogonal Functionalization of 2-Chloro-4-ethenyl-5-methylpyridine: A Technical Guide
Executive Summary
In modern drug discovery and advanced materials science, bifunctional building blocks are the cornerstone of modular synthesis. 2-Chloro-4-ethenyl-5-methylpyridine (also known as 2-chloro-5-methyl-4-vinylpyridine, CAS: 1824124-26-6)[1] represents a highly versatile, orthogonally reactive scaffold.
This technical guide dissects the physicochemical properties and dual-reactivity profile of this molecule. The pyridine core provides fundamental basicity and coordination capabilities. The C2-chloro substituent serves as an electrophilic handle primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr)[2]. Conversely, the C4-ethenyl (vinyl) group enables olefin metathesis, Heck couplings, and controlled radical polymerization[3]. The C5-methyl group acts as an electron-donating moiety that modulates the electronic landscape of the pyridine ring while providing steric shielding.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of 2-chloro-4-ethenyl-5-methylpyridine is critical for predicting its behavior in biological assays, formulation matrices, and organic solvents.
Quantitative Data Summary
| Property | Value | Causality / Impact on Experimental Design |
| Molecular Formula | C₈H₈ClN | Defines the fundamental mass and elemental composition. |
| Molecular Weight | 153.61 g/mol [1] | Low molecular weight allows it to serve as a highly efficient, fragment-like building block in early-stage drug discovery. |
| CAS Number | 1824124-26-6[1] | Unique identifier for procurement and database cross-referencing. |
| Predicted LogP | ~2.8 | Moderate lipophilicity dictates high solubility in aprotic organic solvents (DCM, THF, Toluene) but poor aqueous solubility, necessitating biphasic or co-solvent systems for aqueous reactions. |
| TPSA | 12.89 Ų | The low Topological Polar Surface Area indicates a lack of hydrogen bonding donors, driving non-polar interactions and enabling high membrane permeability. |
Electronic Causality: The electron-withdrawing nature of the chlorine atom at the C2 position lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine. This reduces its basicity, mitigating unwanted protonation in mildly acidic conditions, while simultaneously increasing the electrophilicity of the C2 carbon, priming it for cross-coupling[2].
Reactivity Mapping & Mechanistic Pathways
The true value of 2-chloro-4-ethenyl-5-methylpyridine lies in its orthogonal reactivity. As an Application Scientist, I leverage this duality to build complex architectures without requiring tedious protection/deprotection steps.
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C2-Position (Electrophilic Core): The C-Cl bond in 2-chloropyridines is notoriously strong and sluggish in standard Suzuki couplings. Furthermore, the pyridine nitrogen can coordinate to and poison the palladium catalyst[2]. To overcome this, bulky, electron-rich phosphine ligands (such as Buchwald ligands or ortho-borylphenylphosphines) are required to accelerate oxidative addition and sterically block nitrogen coordination[4].
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C4-Position (Vinyl Group): The ethenyl group is conjugated with the pyridine ring, making it highly reactive toward radical and anionic polymerization. Controlled polymerization techniques, such as Lewis pair polymerization or Reversible Addition-Fragmentation chain Transfer (RAFT), can yield well-defined, sequence-regulated copolymers with narrow molecular weight distributions[3]. Additionally, yttrium-catalyzed end-functionalized polymerization leverages this vinyl group for advanced material synthesis[5].
Caption: Orthogonal reactivity pathways of 2-chloro-4-ethenyl-5-methylpyridine.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes an analytical checkpoint to confirm causality and mechanistic success.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C2 Position
Objective: Couple an arylboronic acid to the C2 position without polymerizing or oxidizing the C4-vinyl group[6].
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Reagent Setup (Inert Atmosphere): In a flame-dried Schlenk tube, combine 2-chloro-4-ethenyl-5-methylpyridine (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is chosen over stronger bases (like KOtBu) to prevent base-catalyzed degradation of the vinyl group.
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Catalyst Activation: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%). Evacuate and backfill with Argon (3x). Causality: XPhos is bulky and electron-rich, facilitating the difficult oxidative addition into the C-Cl bond while its steric bulk prevents coordination of the pyridine nitrogen to the Pd center[2].
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Solvent Addition & Heating: Inject degassed 1,4-Dioxane/H₂O (4:1, 0.2 M). Heat to 80 °C.
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In-Process Validation (Self-Validation Step): Withdraw a 10 µL aliquot at 1h and 3h. Dilute in MeCN and analyze via LC-MS. The reaction is self-validating because conversion can be directly correlated to the disappearance of the characteristic ³⁵Cl/³⁷Cl (3:1) isotope pattern of the starting material (m/z 154/156 [M+H]⁺). If the starting material persists, incomplete catalyst activation has occurred, and the reaction must be spiked with an additional 1 mol% Pd complex.
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Workup: Cool to room temperature, filter through Celite, and purify via silica gel chromatography.
Caption: Step-by-step self-validating workflow for Pd-catalyzed cross-coupling.
Protocol 2: Controlled Radical Polymerization (RAFT) of the C4-Vinyl Group
Objective: Synthesize a well-defined poly(2-chloro-5-methyl-4-vinylpyridine) block for materials applications[3].
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Monomer Purification: Pass 2-chloro-4-ethenyl-5-methylpyridine through a basic alumina plug immediately prior to use. Causality: Removes trace radical inhibitors (e.g., TBC) that would quench the initiation step.
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Degassing and Initiation: In a Schlenk flask, dissolve the monomer, a trithiocarbonate RAFT agent, and AIBN (Initiator) in DMF (Monomer:RAFT:AIBN ratio of 100:1:0.1). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; strict anaerobic conditions are mandatory.
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Chain Propagation: Immerse the flask in a pre-heated oil bath at 70 °C. The RAFT agent ensures a low concentration of active radicals, preventing irreversible termination and ensuring a narrow dispersity (Đ < 1.2).
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In-Process Validation (Self-Validation Step): Monitor monomer conversion via ¹H NMR by tracking the disappearance of the vinylic protons (δ 5.5-6.8 ppm) relative to the static 5-methyl protons (δ 2.3 ppm). A linear pseudo-first-order kinetic plot validates the controlled, "living" nature of the polymerization[3].
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Termination: Quench the reaction by exposing it to air and cooling in liquid nitrogen. Precipitate the polymer in cold diethyl ether.
References
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Ding, Q., Zhao, W., Li, F., He, J., & Zhang, Y. "Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair." Science China Chemistry 67.8 (2024): 2737-2746.[Link]
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Malacea, R., Chahdoura, F., Devillard, M., Saffon, N., & Gomez, M. "ortho-(Dimesitylboryl)phenylphosphines: Positive Boryl Effect in the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyridines." Advanced Synthesis & Catalysis 355.11-12 (2013): 2274-2284.[Link]
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Lu, E., et al. "End-Functionalized Polymerization of 2-Vinylpyridine through Initial C–H Bond Activation of N-Heteroaromatics and Internal Alkynes by Yttrium Ene–Diamido Complexes." Journal of the American Chemical Society 133.38 (2011): 14888-14891.[Link]
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